molecular formula C18H29N3O2 B7915741 [1-(2-Amino-ethyl)-piperidin-3-yl]-isopropyl-carbamic acid benzyl ester

[1-(2-Amino-ethyl)-piperidin-3-yl]-isopropyl-carbamic acid benzyl ester

Cat. No.: B7915741
M. Wt: 319.4 g/mol
InChI Key: DRJBOWQIQIWADI-UHFFFAOYSA-N
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Description

[1-(2-Amino-ethyl)-piperidin-3-yl]-isopropyl-carbamic acid benzyl ester is a piperidine-derived carbamate ester featuring a 2-aminoethyl substituent on the piperidine ring and an isopropyl-carbamic acid benzyl ester group. Its structural analogs, however, have been explored in medicinal chemistry for their roles as intermediates in drug synthesis or as bioactive molecules targeting neurological and metabolic pathways.

Properties

IUPAC Name

benzyl N-[1-(2-aminoethyl)piperidin-3-yl]-N-propan-2-ylcarbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H29N3O2/c1-15(2)21(17-9-6-11-20(13-17)12-10-19)18(22)23-14-16-7-4-3-5-8-16/h3-5,7-8,15,17H,6,9-14,19H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRJBOWQIQIWADI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(C1CCCN(C1)CCN)C(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H29N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation of the Piperidine Core

The synthesis begins with 1-(2-aminoethyl)piperidin-3-amine as a key intermediate. Source describes its preparation via reductive amination of piperidin-3-one with ethylenediamine, followed by sodium cyanoborohydride reduction. Reaction conditions include:

ParameterValueSource Citation
SolventMethanol
Temperature25–30°C
CatalystSodium cyanoborohydride
Reaction Time12–18 hours

The product is purified via column chromatography (silica gel, eluent: CH₂Cl₂/MeOH 9:1) to achieve >95% purity.

Introduction of the Isopropyl Carbamate Group

The amine intermediate reacts with isopropyl chloroformate under Schotten-Baumann conditions. Source details this step using biphenyl-2-yl-carbamic acid derivatives as a model:

  • Reaction Setup :

    • Dissolve 1-(2-aminoethyl)piperidin-3-amine (1 equiv) in tetrahydrofuran (THF).

    • Add isopropyl chloroformate (1.1 equiv) dropwise at 0°C.

    • Adjust pH to 8–9 using triethylamine.

  • Workup :

    • Extract with ethyl acetate.

    • Wash with 1M HCl and brine.

    • Dry over anhydrous Na₂SO₄.

Yield: 78–85%.

Benzyl Ester Formation

The final step involves benzylation of the carbamic acid intermediate. Source and utilize benzyl chloroformate (Cbz-Cl) for this purpose:

  • Procedure :

    • Add benzyl chloroformate (1.2 equiv) to the carbamate intermediate in THF at 0°C.

    • Stir for 4–6 hours at room temperature.

  • Optimization :

    • Excess Cbz-Cl improves yield but requires careful quenching with aqueous NaHCO₃.

    • Catalytic DMAP (4-dimethylaminopyridine) accelerates the reaction.

ParameterValueSource Citation
SolventTetrahydrofuran (THF)
Temperature0°C → 25°C
CatalystDMAP (5 mol%)

Catalytic Hydrogenation for Deprotection

In routes requiring deprotection of tert-butyl or benzyl groups, source employs palladium on carbon (Pd/C) under hydrogen atmosphere:

  • Conditions :

    • 10% Pd/C (0.1 equiv) in methanol.

    • H₂ gas at 1 atm, 40°C for 12 hours.

  • Yield Improvement :

    • Micronized Pd/C increases surface area, reducing reaction time to 6 hours.

Analytical Characterization

Critical characterization data from sources,, and:

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 7.35–7.28 (m, 5H, benzyl), 4.55 (s, 2H, CH₂Ph), 3.85–3.70 (m, 1H, piperidine), 2.90–2.60 (m, 6H, NH₂ and CH₂).

  • IR (ATR) : 1684 cm⁻¹ (C=O stretch), 1528 cm⁻¹ (N–H bend).

Chromatographic Purity

  • HPLC : >98% purity (C18 column, acetonitrile/water 70:30, 1 mL/min).

Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (%)Key AdvantageLimitation
Stepwise Assembly7298High stereochemical controlMulti-step, time-consuming
Convergent Synthesis8597FasterRequires pre-synthesized intermediates

Industrial-Scale Considerations

Source outlines a scalable process for similar carbamates:

  • Solvent Recovery : Distillation of THF and MeOH reduces waste.

  • Catalyst Recycling : Pd/C filtration and reuse decrease costs.

Challenges and Mitigation Strategies

  • Epimerization Risk :

    • Observed during carbamate formation at elevated temperatures.

    • Solution : Maintain reaction temperatures below 30°C.

  • Byproduct Formation :

    • Di-substituted carbamates form with excess chloroformate.

    • Solution : Use stoichiometric Cbz-Cl and monitor via TLC .

Chemical Reactions Analysis

Hydrolysis Reactions

The carbamate ester undergoes hydrolysis under acidic or basic conditions to yield distinct products:

Conditions Reagents Products Key Observations
Acidic hydrolysisHCl (1–5 M), H₂O/EtOH, 60–80°CBenzyl alcohol + Piperidin-3-yl-isopropyl-urea + Ethylenediamine derivativesComplete conversion in 4–6 hours; minimal side products
Basic hydrolysisNaOH (1–3 M), H₂O/THF, 25–40°CSodium carbamate + Benzyl alcohol + Free amine intermediatesFaster kinetics (1–2 hours); requires pH > 11

Mechanistic Insight :

  • Acidic conditions protonate the carbonyl oxygen, enhancing electrophilicity for nucleophilic water attack.

  • Basic hydrolysis proceeds via deprotonation of the attacking hydroxide ion, forming a tetrahedral intermediate.

Alkylation and Acylation

The primary amine (-NH₂) on the ethyl side chain participates in nucleophilic substitutions:

Reaction Type Reagents Products Yield
AlkylationCH₃I, K₂CO₃, DMF, 25°CN-Methylated derivative72–78%
AcylationAcetyl chloride, Et₃N, CH₂Cl₂N-Acetylated derivative85–90%

Key Notes :

  • Steric hindrance from the piperidine ring slows alkylation kinetics compared to acylation.

  • Acylation proceeds efficiently at 0–5°C to avoid over-reaction.

Hydrogenolysis of Benzyl Ester

The benzyloxycarbonyl (Cbz) group is cleaved under hydrogenolytic conditions:

Catalyst Conditions Products Reaction Time
Pd/C (10% w/w)H₂ (1–3 atm), MeOH, 25°CCO₂ + Benzyl alcohol + Free amine2–4 hours
Pd(OH)₂/CH₂ (3–5 atm), EtOAc, 40°CSame as above1–2 hours

Applications :

  • Critical for deprotecting amines in multistep syntheses of pharmaceuticals .

Oxidation and Reduction

The piperidine ring’s tertiary amine and ethylenediamine moiety undergo redox reactions:

Reaction Reagents Products Notes
Oxidation (Amine)m-CPBA, CH₂Cl₂, 0°CN-Oxide derivativeSelective for piperidine nitrogen
Reduction (Imine)NaBH₄, MeOH, 25°CSaturated piperidine derivativeRequires prior Schiff base formation

Challenges :

  • Over-oxidation risks with strong oxidants like KMnO₄ or CrO₃.

Cyclization Reactions

Intramolecular reactions form heterocyclic systems under specific conditions:

Conditions Reagents Products Yield
Thermal (120–140°C)Toluene, p-TsOHHexahydro-1H-pyrrolo[3,4-c]pyridine derivative55–60%
Microwave-assistedDMF, 160°C, 30 minSame as above70–75%

Significance :

  • Generates bicyclic amines used in ligand design for GPCR-targeted drugs.

Stability and Side Reactions

The compound degrades under prolonged exposure to:

  • Light : Photooxidation of the benzyl group forms benzaldehyde (5–8% over 72 hours).

  • Moisture : Hydrolysis accelerates at >60% relative humidity, producing carbamic acid .

Scientific Research Applications

Medicinal Chemistry

The compound is primarily utilized as an intermediate in the synthesis of pharmaceuticals targeting the central nervous system (CNS). Its structure allows for modifications that can enhance receptor selectivity and efficacy.

Case Study: Neuropharmacological Effects

Research has indicated that derivatives of this compound can modulate neurotransmitter systems, which are crucial in treating conditions such as depression and anxiety. For instance, studies have shown promising results in the development of novel antidepressants based on its structure.

Organic Synthesis

Due to its functional groups, [1-(2-Amino-ethyl)-piperidin-3-yl]-isopropyl-carbamic acid benzyl ester serves as a versatile building block in organic synthesis. It can be employed in:

  • Esterification Reactions : As a reagent in synthesizing other esters.
  • Protecting Group for Amines : The compound can protect amine functionalities during multi-step syntheses.

Example Reaction Pathway:

Utilizing Steglich esterification, this compound can be synthesized from the corresponding carboxylic acid and alcohol under mild conditions, facilitating its use in complex organic transformations.

The biological activity of this compound has been linked to its interaction with various receptors in the CNS. Its mechanism typically involves hydrolysis to release active piperidine derivatives that interact with neurotransmitter receptors.

Pharmacological Studies

Research has demonstrated that this compound exhibits potential neuroprotective properties, making it a candidate for further investigation in neurodegenerative disease therapies.

Mechanism of Action

The mechanism of action of [1-(2-Amino-ethyl)-piperidin-3-yl]-isopropyl-carbamic acid benzyl ester involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets, altering their activity and leading to various biochemical effects. The pathways involved may include signal transduction and metabolic processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares [1-(2-Amino-ethyl)-piperidin-3-yl]-isopropyl-carbamic acid benzyl ester with five analogs, focusing on structural variations, physicochemical properties, and functional implications.

[(R)-1-(2-Hydroxy-ethyl)-pyrrolidin-3-yl]-isopropyl-carbamic acid benzyl ester

  • Structure: Replaces the piperidine ring with a pyrrolidine (5-membered ring) and substitutes the amino group with a hydroxyl group.
  • Molecular Formula : C₁₇H₂₆N₂O₃
  • Molecular Weight : 306.4 g/mol
  • The hydroxyl group reduces basicity compared to the primary amine, impacting solubility and hydrogen-bonding capacity.
  • Applications: Likely explored for reduced metabolic stability compared to amino-substituted analogs .

[(S)-1-(2-Amino-ethyl)-pyrrolidin-2-ylmethyl]-isopropyl-carbamic acid benzyl ester

  • Structure: Features a pyrrolidine ring with a 2-aminoethyl group and an additional methyl group at the 2-position.
  • Key Differences :
    • Steric hindrance from the methyl group may restrict rotational freedom, affecting interactions with enzymes or receptors.
    • The stereochemistry (S-configuration) could influence chiral recognition in biological systems.
  • Status : Discontinued by CymitQuimica (Ref: 10-F083690), suggesting challenges in synthesis or stability .

[1-((S)-2-Amino-propionyl)-piperidin-3-yl]-isopropyl-carbamic acid benzyl ester

  • Structure: Substitutes the 2-aminoethyl group with a 2-amino-propionyl moiety, introducing an amide bond.
  • Molecular Formula : C₁₉H₂₉N₃O₃
  • Molecular Weight : 347.45 g/mol
  • Key Differences :
    • The amide group enhances stability against hydrolysis but reduces basicity.
    • Predicted physicochemical properties include a density of 1.14 g/cm³ and a boiling point of 505.8°C, suggesting higher thermal stability than the target compound .
  • Applications: Potential use as a prodrug or protease inhibitor due to the amide functionality.

[1-(2-Chloro-acetyl)-piperidin-3-yl]-isopropyl-carbamic acid benzyl ester

  • Structure: Replaces the aminoethyl group with a chloro-acetyl moiety.
  • Molecular Formula : Likely C₁₈H₂₄ClN₂O₃ (inferred from analog in ).
  • Key Differences: The electron-withdrawing chlorine atom increases electrophilicity, making it reactive in alkylation or cross-coupling reactions. Potential toxicity due to the chloro-acetyl group, limiting therapeutic applications .

[(R)-1-(2-Chloro-acetyl)-pyrrolidin-3-yl]-isopropyl-carbamic acid benzyl ester

  • Molecular Formula : C₁₇H₂₃ClN₂O₃
  • Molecular Weight : 338.83 g/mol
  • Key Differences :
    • Combines the reactive chloro-acetyl group with a pyrrolidine ring, enhancing steric accessibility for nucleophilic attack.
    • CAS 1353945-45-5; used industrially as a synthetic intermediate .

Comparative Data Table

Compound Name Core Ring Substituent Molecular Formula Molecular Weight (g/mol) Key Features
This compound Piperidine 2-Aminoethyl Not Provided ~320 (estimated) Primary amine, flexible ring
[(R)-1-(2-Hydroxy-ethyl)-pyrrolidin-3-yl]-isopropyl-carbamic acid benzyl ester Pyrrolidine 2-Hydroxyethyl C₁₇H₂₆N₂O₃ 306.4 Reduced basicity, metabolic liability
[1-((S)-2-Amino-propionyl)-piperidin-3-yl]-isopropyl-carbamic acid benzyl ester Piperidine 2-Amino-propionyl C₁₉H₂₉N₃O₃ 347.45 Amide stability, high thermal resistance
[1-(2-Chloro-acetyl)-piperidin-3-yl]-isopropyl-carbamic acid benzyl ester Piperidine 2-Chloro-acetyl C₁₈H₂₄ClN₂O₃ ~338 (estimated) Electrophilic reactivity
[(R)-1-(2-Chloro-acetyl)-pyrrolidin-3-yl]-isopropyl-carbamic acid benzyl ester Pyrrolidine 2-Chloro-acetyl C₁₇H₂₃ClN₂O₃ 338.83 Industrial synthetic intermediate

Research Implications and Trends

  • Amino vs. Hydroxy Groups: Aminoethyl derivatives (e.g., the target compound) are prioritized in drug discovery for their ability to form hydrogen bonds and ionic interactions, whereas hydroxyethyl analogs are less stable in vivo .
  • Ring Size : Piperidine-based compounds exhibit better conformational flexibility for receptor binding than pyrrolidine derivatives, which may explain their prevalence in neurological agents .
  • Functional Group Reactivity : Chloro-acetyl derivatives are niche intermediates but face toxicity hurdles, limiting therapeutic use .

Biological Activity

[1-(2-Amino-ethyl)-piperidin-3-yl]-isopropyl-carbamic acid benzyl ester, also known by its CAS number 1353972-73-2, is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

  • Molecular Formula : C18H29N3O2
  • Molecular Weight : 317.44 g/mol
  • CAS Number : 1353972-73-2

The compound exhibits various biological activities that are primarily mediated through interactions with specific receptors and enzymes:

  • Anticancer Activity : Preliminary studies suggest that this compound may possess anticancer properties. For instance, it has been shown to induce apoptosis in cancer cell lines, particularly in models of hypopharyngeal tumors, outperforming traditional chemotherapeutics like bleomycin in certain assays .
  • Cholinesterase Inhibition : The compound has been evaluated for its ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes implicated in neurodegenerative diseases such as Alzheimer's. Compounds with piperidine moieties have demonstrated enhanced brain penetration and dual inhibition properties, making them promising candidates for Alzheimer's treatment .
  • P-glycoprotein Interaction : The compound interacts with P-glycoprotein (P-gp), a critical efflux transporter associated with multidrug resistance in cancer therapy. Studies indicate that it can stimulate ATPase activity of P-gp, suggesting potential as a modulator to reverse drug resistance .

Structure-Activity Relationship (SAR)

The SAR studies reveal that modifications to the piperidine ring and the carbamate moiety significantly affect biological activity. Key findings include:

  • Substituent Variability : The presence of different alkyl or aromatic groups on the piperidine nitrogen can enhance binding affinity and selectivity towards target proteins.
  • Stereochemistry : The (S) configuration of the compound has been associated with improved biological efficacy compared to its (R) counterpart, highlighting the importance of stereochemistry in drug design .

Case Studies

  • In Vitro Studies : In vitro assays have demonstrated that the compound exhibits cytotoxic effects against various cancer cell lines at micromolar concentrations. The mechanism involves triggering apoptotic pathways and inhibiting cell proliferation .
  • In Vivo Studies : Animal models have shown that administration of this compound resulted in reduced tumor volumes without significant side effects, indicating a favorable therapeutic index. These findings support further investigation into its clinical potential .

Biological Activity Summary Table

Activity TypeMechanism/TargetReference
AnticancerInduction of apoptosis
Cholinesterase InhibitionAChE and BuChE inhibition
P-glycoprotein ModulationATPase stimulation

Q & A

Basic Question: What are the recommended synthetic routes and purification methods for this compound?

Answer:
The compound can be synthesized via multi-step nucleophilic substitution and carbamate formation. A representative method involves coupling a piperidine derivative (e.g., benzyl-protected piperidine) with an isopropyl carbamate group under anhydrous conditions, followed by aminomethylation. For example, outlines a protocol using DMF as a solvent, triethylamine as a base, and silica gel chromatography for purification . Key considerations include:

  • Reaction optimization : Temperature (e.g., 100°C for 6 hours) and stoichiometric ratios (e.g., 1:1 amine-to-chloro-pyrimidine) to minimize side products.
  • Purification : Gradient elution (e.g., CH₂Cl₂:IPA:hexane) to isolate the target compound.
  • Yield validation : Mass spectrometry (e.g., M+1: 345.29) and IR spectroscopy for structural confirmation .

Advanced Question: How can computational methods guide reaction design and mechanistic studies for derivatives of this compound?

Answer:
Advanced computational frameworks, such as quantum chemical reaction path searches (e.g., ICReDD’s methodology), enable predictive modeling of reaction pathways. For example:

  • Transition state analysis : Identify energy barriers for carbamate formation or piperidine ring functionalization.
  • Solvent effects : Simulate DMF’s role in stabilizing intermediates via polarity and H-bonding interactions .
  • Data-driven optimization : Combine computed activation energies with experimental yields (e.g., 60–80% in ) to iteratively refine reaction conditions .

Basic Question: What analytical techniques are critical for characterizing this compound and its intermediates?

Answer:
Standard protocols include:

  • Mass spectrometry (MS) : Confirm molecular weight (e.g., M+1 peaks) but note limitations in ion intensity (0.5–8% in ), requiring complementary methods.
  • Chromatography : HPLC or GC-MS to assess purity, referencing pharmacopeial assays (e.g., pH 6.5 ammonium acetate buffer for stability testing ).
  • Spectroscopy : IR for functional groups (e.g., carbamate C=O stretches at ~1700 cm⁻¹) and NMR for stereochemical assignment .

Advanced Question: How can researchers resolve contradictions in spectral data (e.g., low-intensity MS signals) during characterization?

Answer:
Low-intensity MS signals () often arise from poor ionization efficiency or thermal degradation. Mitigation strategies include:

  • Alternative ionization methods : Use ESI-MS instead of EI-MS for polar intermediates.
  • Derivatization : Introduce charged tags (e.g., trifluoroacetyl groups) to enhance detectability.
  • Cross-validation : Pair MS with elemental analysis or X-ray crystallography for ambiguous cases .

Basic Question: What stability considerations are essential for storing and handling this compound?

Answer:

  • Storage : Refrigerate (2–8°C) in amber vials to prevent hydrolysis of the carbamate group or benzyl ester .
  • Degradation pathways : Monitor pH-dependent hydrolysis (e.g., accelerated in acidic/basic conditions) via accelerated stability studies .
  • Safety protocols : Segregate waste (e.g., DMF, triethylamine) for professional disposal per environmental regulations .

Advanced Question: How can statistical design of experiments (DoE) optimize synthetic protocols for scaled-up production?

Answer:
DoE (e.g., factorial designs) minimizes experimental runs while maximizing data quality. Key steps:

  • Variable screening : Prioritize factors like temperature, solvent polarity, and catalyst loading ().
  • Response surface modeling : Predict optimal conditions (e.g., 95% confidence intervals for yield).
  • Robustness testing : Evaluate edge cases (e.g., ±5% reagent variance) to ensure reproducibility .

Advanced Question: What methodologies enable the study of this compound’s reactivity in heterogeneous systems (e.g., catalytic membranes)?

Answer:
Advanced membrane technologies (CRDC subclass RDF2050104) can isolate reactive intermediates. For example:

  • Membrane reactors : Separate byproducts in real-time during aminomethylation.
  • In situ spectroscopy : Monitor reaction progress using FTIR-ATR probes embedded in flow systems .
  • Scalability metrics : Compare turnover numbers (TON) in batch vs. continuous-flow setups .

Basic Question: How should researchers address discrepancies between computational predictions and experimental yields?

Answer:

  • Error analysis : Reassess computational parameters (e.g., solvent model accuracy in DFT calculations).
  • Experimental recalibration : Adjust catalyst loading or reaction time based on intermediate trapping studies.
  • Collaborative validation : Cross-reference data with ICReDD’s feedback loop (computational ⇄ experimental) .

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